molecular formula C11H15N B13076506 2-(2-Ethylphenyl)azetidine

2-(2-Ethylphenyl)azetidine

Cat. No.: B13076506
M. Wt: 161.24 g/mol
InChI Key: WHACPTNXODQURU-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines.

Scientific Research Applications

2-(2-Ethylphenyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-(2-Ethylphenyl)azetidine stands out due to the presence of the ethylphenyl group, which imparts unique chemical properties and potential applications. Its reactivity and stability make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2-ethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-2-9-5-3-4-6-10(9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

WHACPTNXODQURU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CCN2

Origin of Product

United States

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